An In-depth Technical Guide to Azido-PEG5-azide: A Homobifunctional Linker for Advanced Bioconjugation
An In-depth Technical Guide to Azido-PEG5-azide: A Homobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azido-PEG5-azide, systematically named 1,17-diazido-3,6,9,12,15-pentaoxaheptadecane, is a versatile homobifunctional crosslinking reagent that has garnered significant attention in the fields of chemical biology, drug discovery, and materials science. Its structure, featuring a hydrophilic pentaethylene glycol (PEG) spacer flanked by two terminal azide groups, makes it an ideal component for "click chemistry" reactions. This guide provides a comprehensive overview of the chemical properties, structure, and applications of Azido-PEG5-azide, with a particular focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed experimental protocols and characterization methods are also presented to facilitate its practical application in a research setting.
Chemical Properties and Structure
Azido-PEG5-azide is a colorless to light yellow oil at room temperature, soluble in a variety of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Its aqueous solubility is a key feature, imparted by the flexible polyethylene glycol chain, which enhances the pharmacokinetic properties of the resulting bioconjugates.[1]
The terminal azide groups are the reactive handles of the molecule, enabling covalent bond formation with alkyne-containing molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cyclooctynes via strain-promoted azide-alkyne cycloaddition (SPAAC).[2] These reactions are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for Azido-PEG5-azide are summarized in the table below. It is important to note that slight variations in molecular weight and formula may be reported by different suppliers, often due to the nature of PEG synthesis which can result in a distribution of chain lengths. The data presented here is for the discrete, five-ethylene glycol unit compound.
| Property | Value | Reference(s) |
| CAS Number | 356046-26-9 | [3][4] |
| Molecular Formula | C12H24N6O5 or C14H28N6O5 | [1][3] |
| Molecular Weight | 332.36 g/mol or 360.4 g/mol | [3][5] |
| Physical Form | Liquid/Colorless Oil | [4][5] |
| Density | ~1.13 g/mL | [4] |
| Purity | >95% | [3] |
| Solubility | DCM, THF, acetonitrile, DMF, DMSO, Water | [5][6] |
| Storage Conditions | Short term (days to weeks): 0-10 °C; Long term (months to years): -20°C | [3][5] |
Note on Molecular Formula and Weight Discrepancies: The formula C12H24N6O5 and molecular weight of 332.36 g/mol correspond to a PEG linker with five ethylene glycol units. The alternative formula and weight may be due to different naming conventions or the inclusion of additional small alkyl chains in the product from some suppliers. Researchers should always refer to the certificate of analysis for the specific batch they are using.
Experimental Protocols
Synthesis of Azido-PEG5-azide
While Azido-PEG5-azide is commercially available, a general understanding of its synthesis can be valuable. A common method involves a two-step process starting from pentaethylene glycol.
Step 1: Mesylation of Pentaethylene Glycol
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Dissolve pentaethylene glycol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to 0°C.
-
Add triethylamine (2.2 equivalents) to the solution.
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Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the dimesylated PEG intermediate.
Step 2: Azidation of the Dimesylated Intermediate
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Dissolve the dimesylated pentaethylene glycol (1 equivalent) in dimethylformamide (DMF).
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Add sodium azide (3-5 equivalents) to the solution.
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Heat the reaction mixture to 80-100°C and stir for 12-24 hours.
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Monitor the reaction by TLC.
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After completion, cool the reaction mixture to room temperature and add water.
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Extract the product with a suitable organic solvent such as ethyl acetate or DCM.
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Wash the combined organic layers with water and brine to remove residual DMF and salts.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure Azido-PEG5-azide.
Characterization
The successful synthesis and purity of Azido-PEG5-azide can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure. In the 1H NMR spectrum, the characteristic signals for the methylene protons adjacent to the azide group are expected to appear around 3.4 ppm, while the repeating ethylene glycol protons will be observed as a multiplet around 3.6-3.7 ppm.
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Fourier-Transform Infrared (FTIR) Spectroscopy: A strong, sharp absorption band around 2100 cm-1 is indicative of the azide functional group.
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Mass Spectrometry (MS): The molecular weight of the synthesized compound can be confirmed by techniques such as electrospray ionization mass spectrometry (ESI-MS).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol
This protocol provides a general guideline for the conjugation of Azido-PEG5-azide to an alkyne-containing molecule.
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Dissolve the alkyne-containing substrate (1 equivalent) and Azido-PEG5-azide (1-1.2 equivalents) in a suitable solvent system (e.g., a mixture of t-BuOH and water, or DMF).
-
Prepare a stock solution of the copper (II) sulfate (CuSO4) and a ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in water.
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Prepare a fresh stock solution of a reducing agent, typically sodium ascorbate, in water.
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Add the copper/ligand solution to the reaction mixture to a final concentration of approximately 100-200 µM copper.
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Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
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Stir the reaction at room temperature for 1-24 hours. The reaction progress can be monitored by LC-MS.
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Upon completion, the product can be purified by techniques such as HPLC or column chromatography.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol
SPAAC offers a copper-free alternative for bioconjugation, which is particularly advantageous for in vivo applications.
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Dissolve the strained alkyne (e.g., a DBCO or BCN derivative) (1 equivalent) in a biocompatible buffer (e.g., PBS) or a suitable organic solvent.
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Add Azido-PEG5-azide (1-1.5 equivalents) to the solution.
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Allow the reaction to proceed at room temperature or 37°C for 1-12 hours.
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Monitor the reaction progress by LC-MS or HPLC.
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The resulting triazole conjugate can be purified by size exclusion chromatography or HPLC.
Applications in Drug Development
The primary utility of Azido-PEG5-azide lies in its role as a flexible and hydrophilic linker to connect two molecular entities.[7] Its homobifunctional nature allows for the straightforward synthesis of symmetrical constructs or the sequential attachment to two different molecules.
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[7] The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and relative orientation of the target protein and the E3 ligase.[8] Azido-PEG5-azide is an excellent choice for a PROTAC linker due to its hydrophilicity, which can improve the solubility and cell permeability of the final PROTAC molecule.
The general workflow for synthesizing a PROTAC using Azido-PEG5-azide is depicted below. This typically involves the synthesis of an alkyne-functionalized ligand for the protein of interest (POI) and an alkyne-functionalized ligand for the E3 ligase. A sequential click chemistry approach is then employed.
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics where a potent cytotoxic agent is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker in an ADC is critical for the stability of the conjugate in circulation and the efficient release of the payload at the target site. While Azido-PEG5-azide can be used to synthesize components of ADCs, it is more commonly employed in the development of ADC linkers with cleavable or non-cleavable properties.[9] For example, it can be used to conjugate a drug payload to a cleavable moiety that is then attached to the antibody.
Conclusion
Azido-PEG5-azide is a valuable and versatile tool for researchers in the life sciences. Its well-defined structure, hydrophilicity, and bioorthogonal reactivity make it a powerful building block for the construction of complex biomolecules and therapeutic agents. The detailed information and protocols provided in this guide are intended to empower scientists and drug development professionals to effectively utilize Azido-PEG5-azide in their research endeavors, ultimately contributing to advancements in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 1,17-Diazido-3,6,9,12,15-pentaoxaheptadecane 356046-26-9 [sigmaaldrich.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
